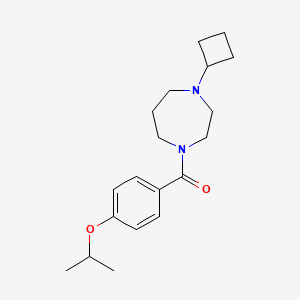

(4-Cyclobutyl-1,4-diazepan-1-yl)(4-isopropoxyphenyl)methanone

カタログ番号 B2778903

CAS番号:

2309537-74-2

分子量: 316.445

InChIキー: IJNRRAOFZRHXRV-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

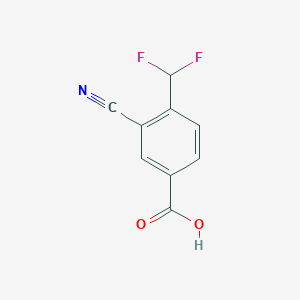

Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the available resources .Physical And Chemical Properties Analysis

While some basic properties such as density, melting point, boiling point, and molecular weight are often provided for chemical compounds , these specific details for “(4-Cyclobutyl-1,4-diazepan-1-yl)(4-isopropoxyphenyl)methanone” are not available in the resources I found .科学的研究の応用

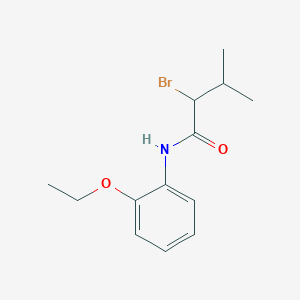

- 4CzIPN has been employed as a photocatalyst in organic reactions. Researchers have utilized it for energetically demanding photoredox/Ni dual catalytic decarboxylative arylation . Its high oxidative potential makes it suitable for generating reactive intermediates and facilitating complex transformations.

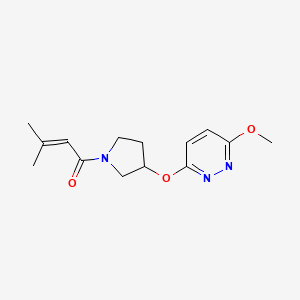

- Enzymatic intramolecular asymmetric reductive amination using imine reductases (IREDs) has been developed for constructing chiral 1,4-diazepanes. Specifically, ®-selective IRED from Leishmania major and (S)-selective IRED from Micromonospora echinaurantiaca were identified for synthesizing ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity. Mutant IREDs further improved catalytic efficiency, enabling access to various substituted 1,4-diazepanes .

- Chiral 1,4-diazepanes play a crucial role in pharmaceuticals. For instance, Suvorexant (1) is a selective dual orexin receptor antagonist used to treat primary insomnia. The synthesis of such compounds via imine reductase-catalyzed intramolecular reductive amination holds promise for drug development .

Photocatalysis and Organic Reactions

Biocatalysis and Chiral 1,4-Diazepane Synthesis

Pharmaceutical Applications

作用機序

The mechanism of action for this compound is not provided in the available resources.

特性

IUPAC Name |

(4-cyclobutyl-1,4-diazepan-1-yl)-(4-propan-2-yloxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O2/c1-15(2)23-18-9-7-16(8-10-18)19(22)21-12-4-11-20(13-14-21)17-5-3-6-17/h7-10,15,17H,3-6,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNRRAOFZRHXRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Cyclobutyl-1,4-diazepan-1-yl)(4-isopropoxyphenyl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde

1052542-54-7; 883539-41-1

(5R)-5-{[(2-Pyridinylmethyl)amino]methyl}-2-pyrrolidino...

1177345-94-6; 1982987-83-6

![2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine](/img/structure/B2778823.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-nitrobenzamide](/img/structure/B2778824.png)

![3-(furan-2-yl)-2-(o-tolyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2778825.png)

![(E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,4-dichlorobenzoate](/img/structure/B2778826.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2778827.png)

![N-([2,3'-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2778837.png)

![4-[(Diethylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B2778838.png)

![1-allyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2778840.png)